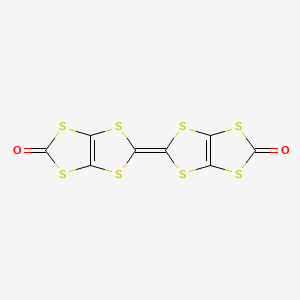

双(羰基二硫)四噻吩并富瓦伦

描述

Synthesis Analysis

The synthesis of bis(carbonyldithio)tetrathiafulvalene derivatives has been explored through various methods. For instance, the synthesis of bis(2,5-dimethylpyrrolo[3,4-d])tetrathiafulvalene derivatives starts from readily available 2,5-dimethylpyrrole, leading to good yields of the final product . Another approach involves the use of tetrakis(cyanoethylthio)tetrathiafulvalene and primary alkyl halides to synthesize bis(3,4-furyldimethylthio)tetrathiafulvalene and related compounds . Additionally, bis(ethylenedithio)tetrathiafulvalene (ET) molecules with alkyl chains have been synthesized to improve solubility in organic solvents without compromising electron donating ability . A non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has also been developed, utilizing an intramolecular rearrangement of a tetralithiated intermediate . Furthermore, functionalized BEDT-TTF derivatives have been efficiently synthesized from tetrathiolate precursors and primary alkyl halides .

Molecular Structure Analysis

The molecular structures of bis(carbonyldithio)tetrathiafulvalene derivatives have been determined through various analytical techniques. X-ray analysis has been used to determine the structures of bis- and tetrakis(triphenylstannyl)tetrathiafulvalenes . The planarity of the tetrathiafulvalene (TTF) group varies depending on the isomer, as seen in the cis and trans isomers of bis(2-cyanoethylsulfanyl)(decane-1,10-diyldithio)tetrathiafulvalene, where the TTF group is planar in the cis isomer but distorted in the trans isomer .

Chemical Reactions Analysis

The chemical reactivity of bis(carbonyldithio)tetrathiafulvalene derivatives has been studied in the context of forming charge-transfer complexes and other reactions. For example, the charge-transfer complex of a tetra-substituted derivative with TCNQ was isolated . Additionally, the synthesis of bridged tetrathiafulvalene-containing structures has been achieved by converting bis(1,3-dithiole-2-chalcogenones) into substituted tetrathiafulvalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(carbonyldithio)tetrathiafulvalene derivatives have been extensively studied. The electrochemical properties of these compounds are of particular interest due to their potential as organic metal building blocks. The redox behavior of pyrrolo tetrathiafulvalenes is very close to that of TTF itself, indicating excellent electron donor properties . The electrochemical properties of various donors with eight-membered heterocycles have been compared, relating them to analogous quasi-one-dimensional organic metals . The solubility and film-forming ability of ET molecules with alkyl chains have been improved, which is beneficial for applications in electronic devices . The electronic spectrum absorption maxima and redox potentials of bis- and tetrakis(triphenylstannyl)tetrathiafulvalenes show a bathochromic shift and a slight shift to a lower region, respectively . The electrochemical properties of benzene modulated tetrathiafulvalenetetrathiolate donors have also been investigated .

科学研究应用

电化学性质和合成

双(羰基二硫)四噻吩并富瓦伦 (CDTTTF) 及其衍生物由于其结构组成而表现出独特的电化学性质。例如,已经探索了双(邻二甲苯基二硫)四噻吩并富瓦伦、双(1,8-二甲基萘二硫)四噻吩并富瓦伦和双(2,2'-二甲基-1, 1'联苯二硫)四噻吩并富瓦伦的合成和电化学性质。这些化合物含有不同大小的杂环,表现出不同的电化学行为,强调了 CDTTTF 衍生物在电化学应用中的多功能性 (梅林、巴萨克和艾森鲍默,1999)。

有机电子和场效应晶体管

CDTTTF 化合物在有机电子领域显示出有希望的应用,特别是在有机场效应晶体管 (OFET) 中。已经证明了线性苯稠合双(四噻吩并富瓦伦)化合物的合成及其在 OFET 中的应用。其中一种化合物表现出高迁移率,突出了其在先进电子设备中的潜力 (高等人,2006)。

光环二聚化和晶体工程

已经研究了双(丁氧羰基)取代的四噻吩并富瓦伦在结晶态中的光环二聚化。这个过程导致形成复杂的结构,如“笼状产物”,这在晶体工程和分子设计领域引起了兴趣 (Venugopalan 和 Venkatesan,1990)。

配位化学中的氧化还原活性配体

CDTTTF 衍生物已被用于在配位化学中创建氧化还原活性配体。例如,合成了铼 (I) 三羰基单核和双核配合物与氧化还原活性双(吡唑)-四噻吩并富瓦伦配体,并对其进行了表征。这些配合物显示出顺序氧化过程,并表明 TTF 核之间的电子相互作用,这对于理解配位化合物中的氧化还原行为至关重要 (熊等人,2012)。

作用机制

Target of Action

Bis(carbonyldithio)tetrathiafulvalene, also known as 2,2’-Bis(1,3,4,6-tetrathiapentalene-5-one), is a derivative of Tetrathiafulvalene (TTF) . TTF is a well-known molecule that exhibits outstanding redox properties and a remarkable electron donor character . Therefore, the primary targets of Bis(carbonyldithio)tetrathiafulvalene are likely to be electron acceptors in various chemical reactions.

Mode of Action

As an electron donor, Bis(carbonyldithio)tetrathiafulvalene can donate electrons to electron acceptors in chemical reactions . This electron transfer can result in the formation of new chemical bonds and the initiation of various chemical reactions.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Bis(carbonyldithio)tetrathiafulvalene. For instance, its storage temperature is recommended to be room temperature .

属性

IUPAC Name |

2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSQMMIVZRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8O2S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465638 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(carbonyldithio)tetrathiafulvalene | |

CAS RN |

64394-47-4 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

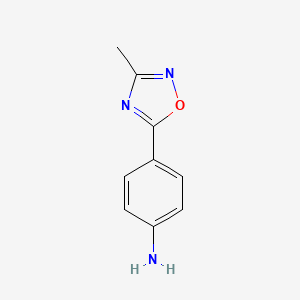

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)